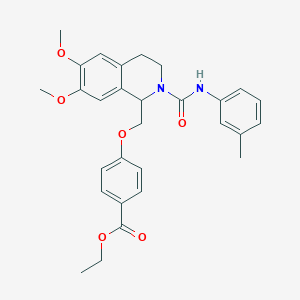
4-((6,7-ジメトキシ-2-(m-トリルカルバモイル)-1,2,3,4-テトラヒドロイソキノリン-1-イル)メトキシ)ベンゾエートエチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-((6,7-dimethoxy-2-(m-tolylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a useful research compound. Its molecular formula is C29H32N2O6 and its molecular weight is 504.583. The purity is usually 95%.
BenchChem offers high-quality Ethyl 4-((6,7-dimethoxy-2-(m-tolylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-((6,7-dimethoxy-2-(m-tolylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- DMTBは、抗がん剤として有望であることが示されています。研究者らは、特に細胞増殖の阻害とアポトーシスの誘導における、がん細胞株に対するその効果を調査してきました。 メカニズム研究は、DMTBががんの進行に関与する重要なシグナル伝達経路を阻害することを示唆しています .
- 神経生物学では、DMTBはその潜在的な神経保護特性について研究されています。それは神経伝達物質の放出を調節し、神経細胞を酸化ストレスから保護し、神経細胞の生存を強化する可能性があります。 これらの発見は、神経変性疾患や脳損傷に影響を与える可能性があります .
- DMTBは、炎症性サイトカインと酵素を抑制することで、抗炎症効果を示します。 研究者らは、炎症性経路に対するその影響を調査しており、リウマチ性関節炎や炎症性腸疾患などの状態の候補となっています .
- 研究では、血管拡張や高血圧に対する潜在的な利点を含む、DMTBの循環器系への影響が調査されています。 一酸化窒素産生と内皮機能に影響を与えるその能力は、さらなる調査が必要です .
- DMTBは、さまざまな病原体に対して抗菌活性を示しています。研究者らは、細菌、真菌、寄生虫に対するその有効性を評価してきました。 この特性は、新しい抗菌剤の開発に利用できます .
- DMTBは、その独自の構造により、薬物送達システムの成分として調査されてきました。 研究者らは、標的薬物送達のための担体としての使用を調査しており、バイオアベイラビリティを向上させ、副作用を最小限に抑えています .
抗がん特性
神経保護効果
抗炎症活性
循環器系への応用
抗菌の可能性
薬物送達システム
生物活性
Ethyl 4-((6,7-dimethoxy-2-(m-tolylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound consists of a benzoate moiety linked to a tetrahydroisoquinoline structure with additional methoxy and carbamoyl substituents. This unique structure suggests potential interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of tetrahydroisoquinoline have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression. Research has highlighted that similar compounds can modulate protein functions, affecting pathways critical for tumor growth and survival .
- Antioxidant Properties : The presence of methoxy groups in the structure suggests potential antioxidant activity. Compounds with similar functionalities have demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress .
Biological Activity Studies
Several studies have been conducted to evaluate the biological activity of this compound and its analogs:
Table 1: Summary of Biological Activity Studies
| Study Reference | Activity Assessed | Results |
|---|---|---|
| Anticancer (A-549 Cell) | IC50 = 0.02 - 0.08 µmol/mL | |
| Antioxidant (DPPH Assay) | Moderate scavenging activity | |
| Enzyme Inhibition | Significant modulation of KIF18A |
Case Studies
- Anticancer Efficacy : A study focusing on tetrahydroisoquinoline derivatives demonstrated that compounds structurally related to ethyl 4-((6,7-dimethoxy-2-(m-tolylcarbamoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate exhibited potent cytotoxicity against A-549 lung cancer cells with IC50 values ranging from 0.02 to 0.08 µmol/mL . This suggests that the compound may share similar anticancer properties.
- Oxidative Stress Protection : Another investigation into the antioxidant capabilities of methoxy-substituted compounds revealed their effectiveness in reducing oxidative stress markers in vitro. The results indicated a significant reduction in reactive oxygen species (ROS) levels when treated with these compounds .
- KIF18A Modulation : Research on pyridine derivatives showed that they could inhibit KIF18A protein activity, which is crucial for proper mitotic spindle function during cell division. This inhibition could lead to disrupted cancer cell proliferation and offers a promising avenue for therapeutic development .
特性
IUPAC Name |
ethyl 4-[[6,7-dimethoxy-2-[(3-methylphenyl)carbamoyl]-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O6/c1-5-36-28(32)20-9-11-23(12-10-20)37-18-25-24-17-27(35-4)26(34-3)16-21(24)13-14-31(25)29(33)30-22-8-6-7-19(2)15-22/h6-12,15-17,25H,5,13-14,18H2,1-4H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLFMCPTKYJKLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)NC4=CC=CC(=C4)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














